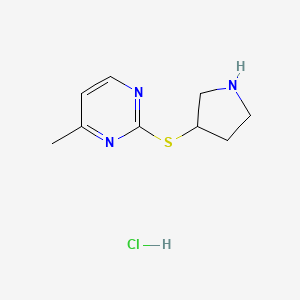

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride

Description

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride (CAS: 1420966-84-2) is a pyrimidine derivative characterized by a methyl group at the 4-position and a pyrrolidin-3-ylthio substituent at the 2-position of the pyrimidine ring. Its molecular formula is C₉H₁₄ClN₃S₂, with a molecular weight of 263.81 g/mol .

Properties

IUPAC Name |

4-methyl-2-pyrrolidin-3-ylsulfanylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S.ClH/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8;/h2,5,8,10H,3-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHDYLAPTNHSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride generally follows these key synthetic stages:

- Formation of the pyrimidine core with appropriate substitution at the 4-position (methyl group).

- Introduction of a thiol or thioether group at the 2-position of the pyrimidine ring.

- Attachment of the pyrrolidin-3-yl group via a sulfur linkage.

- Conversion to the hydrochloride salt for stability and isolation.

Pyrimidine Core Synthesis

The pyrimidine nucleus is commonly synthesized via condensation reactions involving β-dicarbonyl compounds or malonate derivatives with amidines or guanidines under reflux conditions. For example, malonic acid derivatives can be reacted with formamidine hydrochloride to yield 4-substituted pyrimidines, as described in patent WO2011099764A2.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 2-Ethoxymethylene-malonate diethylester + formamidine hydrochloride, reflux at 160°C for 20 h | Formation of ethyl 4-hydroxy-pyrimidin-5-carboxylate intermediate | 56 |

This intermediate serves as a precursor for further functionalization.

Pyrrolidine Derivative Preparation

The pyrrolidin-3-yl moiety is often synthesized or modified through stereoselective methods, including Mitsunobu reactions or functional group transformations on hydroxy-substituted pyrrolidines.

Key approaches include:

- Conversion of 4-hydroxypyrrolidine derivatives to pyrrolidin-3-ylethanethioate via Mitsunobu reaction with thioacetic acid.

- Chlorination of hydroxyethylpyrrolidine intermediates using thionyl chloride to yield chloroethylpyrrolidine derivatives, which can be further transformed into the desired pyrrolidinylthio compounds.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| a | 4-Hydroxypyrrolidine + thioacetic acid, Mitsunobu conditions | Pyrrolidin-3-ylethanethioate derivative | Moderate yield |

| b | Hydroxyethylpyrrolidine + SOCl2 | Chloroethylpyrrolidine derivative | Intermediate for thioether formation |

Formation of Hydrochloride Salt

The final compound is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like 2-propanol at low temperature (0°C), followed by filtration and drying under reduced pressure to isolate the crystalline hydrochloride salt.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Final | 2-(pyrrolidin-3-ylthio)pyrimidine + HCl in 2-propanol, 0°C | 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride | ~30-35 |

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrimidine core synthesis | Malonate derivative + formamidine hydrochloride, reflux | 56 | Intermediate formation |

| 2 | Halogenation or activation at 2-position | POCl3 or chlorinating agents | 90+ | Prepares for substitution |

| 3 | Thioether formation with pyrrolidin-3-ylthiol | Sodium hydride, DMF, 50°C | 80-85 | Key substitution step |

| 4 | Pyrrolidine derivative preparation | Mitsunobu reaction or chlorination with SOCl2 | Moderate | Stereoselective synthesis |

| 5 | Hydrochloride salt formation | HCl in 2-propanol, 0°C | 30-35 | Final isolation step |

Research Findings and Notes

- The use of sodium hydride as a base in dry DMF facilitates efficient nucleophilic substitution of halogenated pyrimidines by thiol-containing pyrrolidine derivatives, yielding high-purity thioether products.

- Mitsunobu reaction is a valuable method for introducing sulfur-containing substituents onto pyrrolidine rings, preserving stereochemistry and enabling further functionalization.

- Hydrochloride salt formation improves the stability and crystallinity of the final compound, which is crucial for pharmaceutical applications.

- Reaction conditions such as temperature control (0°C for salt formation) and solvent choice (2-propanol) significantly affect yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound to its corresponding thiol derivative.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.

Substitution: Nucleophiles like amines or thiols; aprotic solvents; elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride has garnered attention for its potential therapeutic applications. Research indicates its utility as:

- Antibacterial Agent : The compound shows promise in combating bacterial infections.

- Antiviral Properties : Preliminary studies suggest effectiveness against certain viral pathogens.

- Anti-inflammatory Activity : It may inhibit cyclooxygenase enzymes, reducing inflammation by limiting pro-inflammatory mediators like prostaglandins.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for:

- Synthesis of Novel Therapeutics : It can be utilized in developing new drugs targeting specific biological pathways.

- Reagent in Chemical Reactions : Employed in reactions to create derivatives with enhanced biological activity.

Material Science

The compound is explored for applications in developing new materials due to its unique chemical properties. Its thioether linkage can enhance material characteristics such as stability and reactivity, potentially leading to innovations in polymer chemistry and nanotechnology.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride:

- Antibacterial Studies : Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. This suggests potential use in developing new antibiotics.

- Antiviral Research : A study explored the antiviral efficacy of pyrimidine derivatives, including this compound, against various viral strains. Results indicated promising activity that warrants further investigation .

- Inflammation Models : In vitro studies showed that the compound could reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

Thioether vs. Ether/Oxygenated Groups

Reactivity Differences

- The methylthio group in 4-Methyl-2-(methylthio)pyrimidine undergoes acid-catalyzed hydrolysis (32% HCl, 130°C) to yield 4-methyl-2-hydroxypyrimidine . Similar reactivity is expected for the pyrrolidin-3-ylthio group in the target compound, though steric hindrance from the pyrrolidine ring may slow reaction kinetics.

Limitations and Contradictions

- Molecular Weight Discrepancies: lists a compound (C₆H₁₀F₂S) with a molecular weight of 152.21 g/mol, which aligns with its formula but differs structurally from the target compound. This highlights the diversity of pyrimidine derivatives and the need for context-specific comparisons .

Biological Activity

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 231.75 g/mol. It features a pyrrolidine ring linked to a pyrimidine ring via a thioether group, which is significant for its biological interactions and chemical reactivity.

Research indicates that 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride may exert its biological effects through the inhibition of specific enzymes or receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation by catalyzing the formation of prostaglandins . This inhibition could lead to reduced inflammation and pain, making it a candidate for anti-inflammatory therapies.

Antibacterial Activity

The compound exhibits promising antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antiviral Properties

In addition to antibacterial activity, there is emerging evidence suggesting that 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride may possess antiviral properties. Its structural characteristics make it a potential candidate for further exploration in antiviral drug development.

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been substantiated through various bioassays. Studies involving carrageenan-induced paw edema in rats have indicated that it significantly reduces inflammation, comparable to established anti-inflammatory drugs like indomethacin .

Case Studies and Experimental Data

- In Vitro Studies : A study highlighted the compound's ability to suppress COX-2 activity with an IC50 value similar to that of celecoxib, a well-known anti-inflammatory medication .

- Animal Models : In vivo tests using formalin-induced paw edema demonstrated that the compound significantly reduced edema formation, indicating its potential as an anti-inflammatory agent .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyrimidine scaffold can enhance biological activity. For example, the presence of electron-releasing groups has been linked to increased anti-inflammatory effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride | C9H14ClN3S | Antibacterial, Antiviral |

| 2-Methyl-4-pyrrolidin-1-ylpyrido[3,4-d]pyrimidine | C12H14N4 | Antitumor activity |

| 4-(Methylamino)-2-(methylthio)pyrimidine | C7H10N2S | Antiviral properties |

This table illustrates how 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride compares with other structurally related compounds regarding their biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting pyrimidine thiol derivatives (e.g., 4-methylpyrimidine-2-thiol) with pyrrolidin-3-ylthiol precursors under basic conditions (e.g., NaOH in water) at room temperature for 4–6 hours. Post-reaction acidification with HCl precipitates the hydrochloride salt .

- Critical Parameters : Control stoichiometry (e.g., 1:1 molar ratio of reactants) and pH during acidification to avoid side products. Use vacuum drying to isolate crystalline products.

Q. How can purity and structural integrity be validated during synthesis?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (e.g., ≥98% purity threshold) .

- Spectroscopy : Confirm molecular structure via -NMR (e.g., pyrrolidine ring protons at δ 1.8–2.2 ppm) and FT-IR (S–C stretching at ~650 cm) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

- Methodology :

- X-Ray Crystallography : Refine hydrogen atom positions using riding models (C–H bond lengths: 0.93–0.97 Å) to resolve ambiguities in NMR assignments .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies .

Q. What strategies improve stability during long-term storage?

- Methodology :

- Environmental Control : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation .

- Lyophilization : Convert hydrochloride salts to free bases for enhanced shelf life, followed by re-acidification before use .

Q. How can reaction mechanisms be probed for scale-up optimization?

- Methodology :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., thiolate anions during substitution) .

- Isotopic Labeling : Introduce -labeled pyrimidine precursors to trace bond-forming steps via -NMR .

Q. How does the compound interact with biological targets (e.g., enzymes)?

- Methodology :

- Docking Simulations : Use PyMOL or AutoDock to predict binding modes at active sites (e.g., kinase domains) .

- Enzyme Assays : Measure IC values via fluorescence-based inhibition assays (e.g., ATPase activity in kinase studies) .

- Contradiction Management : Cross-validate computational predictions with mutagenesis data to resolve false-positive docking poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.